

# "Tyrosine kinase-IN-7" chemical structure and synthesis

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# An In-depth Technical Guide to Tyrosine Kinase-IN-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tyrosine kinase-IN-7**, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document details its chemical structure, synthesis, mechanism of action, and its effects on key signaling pathways. Quantitative data from biochemical and cellular assays are presented, along with detailed experimental protocols for its characterization.

## **Core Concepts: Mechanism of Action**

**Tyrosine kinase-IN-7**, also identified as compound 13h, functions as a direct and potent inhibitor of the EGFR tyrosine kinase.[1] By competitively binding to the ATP-binding site of the enzyme, it effectively blocks the phosphorylation of tyrosine residues on EGFR and its downstream signaling substrates.[1] This inhibition of signal transduction ultimately leads to the suppression of cancer cell proliferation and survival.[1]

The primary molecular targets of **Tyrosine kinase-IN-7** are members of the EGFR family. It has demonstrated effective inhibition of both wild-type EGFR (EGFR-WT) and the clinically significant T790M mutant, which is a common mechanism of resistance to first and second-generation EGFR inhibitors.[1]



## **Chemical Structure and Synthesis**

The definitive chemical structure of **Tyrosine kinase-IN-7** (compound 13h) is (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(6-methylpyridin-2-yl)acrylamide.[2][3][4]

### **Synthesis Protocol**

The synthesis of compound 13h is achieved through a multi-step process. A key step involves the reaction of 6-methylpicolinaldehyde with the appropriate amine precursor. The general synthetic scheme is described as a reaction analogous to the synthesis of similar 2-cyanoacrylamide derivatives.[2][3][4]

Experimental Protocol: Synthesis of Compound 13h

The synthesis of compound 13h is carried out as described for its analogue, 13a, utilizing 6-methylpicolinaldehyde as the specific aldehyde source.[2][3][4] While the detailed step-by-step procedure for the precursor's synthesis is extensive, the final coupling step to yield 13h is consistently referenced. For the purpose of this guide, we will focus on the characterization of the final product.

Characterization Data for Compound 13h:

¹H-NMR (600 MHz, DMSO-d<sub>6</sub>): δ 8.82 (d, J = 6.2 Hz, 1H), 8.04 (s, 1H), 7.99 (d, J = 9.0 Hz, 2H), 7.91 (s, 1H), 7.84 (t, J = 7.9 Hz, 1H), 7.61 (d, J = 7.6 Hz, 1H), 7.39 (d, J = 8.3 Hz, 1H), 7.03 (d, J = 9.0 Hz, 2H), 4.50 (q, J = 5.5 Hz, 1H), 4.33 (q, J = 5.7 Hz, 1H), 4.30–4.18 (m, 2H), 3.24 (t, J = 4.8 Hz, 4H), 2.46 (t, J = 4.8 Hz, 4H), 2.29–2.16 (m, 4H), 2.09 (q, J = 6.2 Hz, 1H).
[2][3]

### **Quantitative Data**

The inhibitory activity of **Tyrosine kinase-IN-7** has been assessed through various biochemical and cell-based assays.



Target	IC50 (μM)	Assay Type
EGFR (Wild-Type)	0.630	Biochemical
EGFR (T790M Mutant)	0.956	Biochemical
Cell Line	IC50 (μM)	Cancer Type
HepG2	Data Not Available in Provided Search Results	Hepatocellular Carcinoma

IC<sub>50</sub>: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme activity or cell proliferation by 50%.[1]

## **Experimental Protocols**

### Protocol 1: Determination of IC<sub>50</sub> in a Cancer Cell Line

This protocol provides a method for determining the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Tyrosine kinase-IN-7** in a selected cancer cell line.

#### Methodology:

- Cell Seeding: Seed cancer cells (e.g., A431, H1975) into a 96-well plate at an appropriate density and allow them to adhere overnight.
- Inhibitor Preparation: Prepare a serial dilution of Tyrosine kinase-IN-7 in the appropriate cell culture medium.
- Treatment: Remove the existing medium from the cells and add the prepared inhibitor dilutions to the respective wells. Include a vehicle-only control (e.g., DMSO).
- Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.
- Viability Assay: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.



• Data Analysis: Calculate the IC<sub>50</sub> value by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

# Protocol 2: Western Blot for Inhibition of EGFR Phosphorylation

This protocol outlines the steps to confirm the target engagement of **Tyrosine kinase-IN-7** by measuring the phosphorylation of EGFR.

#### Methodology:

- Cell Culture and Treatment: Plate cells (e.g., A431) and grow to 70-80% confluency. Starve
  the cells in a serum-free medium for 4 hours, then pre-treat with varying concentrations of
  Tyrosine kinase-IN-7 or a vehicle control for 2 hours. Stimulate the cells with EGF (e.g., 50
  ng/mL) for 15 minutes.
- Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
  detection system. A significant decrease in the p-EGFR signal with no change in total EGFR
  levels indicates effective target inhibition.

# Signaling Pathway and Experimental Workflow Visualizations

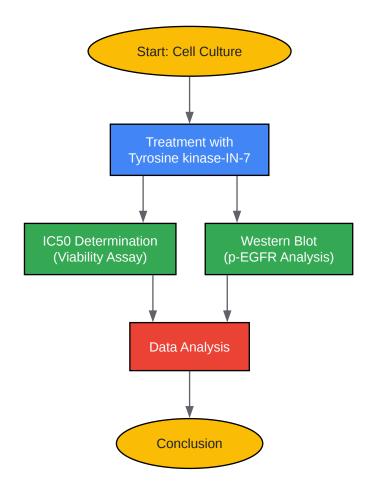


The following diagrams illustrate the EGFR signaling pathway targeted by **Tyrosine kinase-IN-7** and a typical experimental workflow for its characterization.



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Caption: EGFR signaling pathway and the inhibitory action of Tyrosine kinase-IN-7.



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Caption: Experimental workflow for characterizing Tyrosine kinase-IN-7.



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